5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S2/c21-18-11-10-17(27-18)19(24)23-20-22-16(12-26-20)13-6-8-15(9-7-13)25-14-4-2-1-3-5-14/h1-12H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBAVKPUOWRCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. The final step involves the chlorination of the thiophene ring and the formation of the carboxamide group .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. The process may also involve scaling up the reactions to produce larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted thiophene derivatives .
Scientific Research Applications
5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The thiazole and thiophene rings can interact with biological macromolecules, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]oxazolidin-5-yl]methylthiophene-2-carboxamide
- 5-chloro-N-[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]oxazolidin-5-yl]methylthiophene-2-carboxamide
Uniqueness
5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group, in particular, may enhance its binding affinity to certain biological targets, making it a valuable compound for drug discovery and development .
Biological Activity
5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide is characterized by the presence of a thiophene ring, a thiazole moiety, and a phenoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 365.84 g/mol. The compound's structural features suggest potential interactions with biological targets, making it a candidate for further investigation.
The biological activity of this compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Some studies indicate that it may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A series of in vitro assays have been conducted to evaluate the antimicrobial properties of 5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Pseudomonas aeruginosa | 32 | |
| Mycobacterium tuberculosis | 12 |
Anticancer Activity
In vitro studies have evaluated the anticancer effects on several cancer cell lines. The results are detailed in Table 2.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study on Antimicrobial Efficacy : A study investigated the efficacy of the compound against multi-drug resistant strains of Staphylococcus aureus. Results indicated that it inhibited bacterial growth effectively, suggesting its potential as an alternative treatment for resistant infections.
- Case Study on Cancer Treatment : Another research project focused on the effects of this compound on breast cancer cells. It was found to significantly reduce cell viability and induce apoptosis through caspase activation, indicating its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Chlorination of thiophene-2-carboxylic acid to introduce the 5-chloro substituent.
- Step 2 : Coupling with a pre-synthesized thiazole intermediate (e.g., 4-(4-phenoxyphenyl)-1,3-thiazol-2-amine) using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Critical Parameters :
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
- Catalysts : Potassium carbonate or triethylamine as bases for deprotonation .
- Temperature : Controlled heating (60–80°C) minimizes side reactions.
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Confirm amide bond formation (δ ~10-12 ppm for NH in DMSO-d6) and aromatic proton environments (δ 6.5–8.5 ppm) .
- IR Spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C=N absorption (~1550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]+ with accurate mass matching C₂₀H₁₄ClN₃O₂S (calc. 403.04) .
- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution (MIC determination against Gram+/Gram- bacteria and fungi) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-1/2 inhibition using arachidonic acid conversion) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Modify the phenoxyphenyl group (e.g., electron-withdrawing groups like -NO₂ or bulky substituents) to assess impact on target binding .
- Bioisosteric Replacement : Replace thiazole with oxadiazole or triazole to improve metabolic stability .
- Case Study : Analogous chalcone-thiophene hybrids () showed enhanced anticancer activity with electron-donating substituents (e.g., -OCH₃), guiding similar modifications .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Docking Models : Use molecular dynamics simulations (e.g., GROMACS) to account for protein flexibility vs. rigid docking (e.g., AutoDock) .
- Assay Validation : Confirm target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
- Impurity Analysis : LC-MS to rule out synthetic byproducts interfering with assays .
Q. What strategies improve selectivity for therapeutic targets (e.g., Factor Xa vs. COX-2)?
- Methodological Answer :
- Pharmacophore Modeling : Identify critical H-bond acceptors (e.g., thiazole N) and hydrophobic pockets using Schrödinger’s Phase .
- Selective Inhibitor Design : Introduce sulfonamide groups (as in Rivaroxaban analogs) to enhance Factor Xa binding .
- In Silico Toxicity Screening : ADMET predictors (e.g., SwissADME) to eliminate off-target interactions .
Q. What crystallographic methods validate the compound’s 3D structure, and how are data analyzed?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (ethanol/chloroform). Use SHELX suite for structure solution/refinement .
- Key Metrics : R-factor (<5%), electron density maps confirming amide/thiazole geometry .
- Comparative Analysis : Overlay with docking poses to verify bioactive conformation .
Q. How can in vitro-to-in vivo translation challenges be addressed for pharmacokinetic studies?
- Methodological Answer :
- Microsomal Stability Assays : Human liver microsomes to predict metabolic clearance .
- Plasma Protein Binding : Equilibrium dialysis to assess free drug fraction .
- In Vivo Validation : Rodent models with LC-MS/MS quantification of plasma/tissue levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
